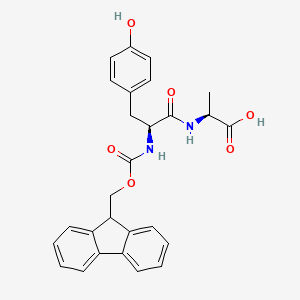

Fmoc-Tyr-Ala-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDSZKOCWAEMJK-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Dipeptides in Chemical Synthesis

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental building blocks in the construction of larger peptides and proteins. numberanalytics.comwikipedia.org Their importance in biochemistry is multifaceted; they serve not only as intermediates in protein synthesis but also exhibit distinct biological activities and are involved in various physiological processes. numberanalytics.com The synthesis of dipeptides is a critical process in chemistry, enabling the creation of molecules with specific structures and functions. researchgate.net These small peptide units are often more water-soluble and can exhibit different stability profiles compared to their constituent amino acids, making them valuable in various applications. wikipedia.org

The chemical synthesis of dipeptides typically involves a series of steps: protecting functional groups, activating the carboxyl group, forming the peptide bond, and finally, removing the protecting groups. researchgate.net This controlled, stepwise approach allows for the precise assembly of desired peptide sequences.

A Historical Perspective on Fmoc Mediated Peptide Synthesis

The landscape of peptide synthesis was revolutionized by the introduction of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. researchgate.netpublish.csiro.au This technique, where the nascent peptide chain is anchored to an insoluble polymer support, streamlined the synthesis process. nih.gov Initially, the Boc (t-butyloxycarbonyl) protecting group was predominantly used. However, the harsh acidic conditions required for its removal limited its application, especially for sensitive or modified peptides. nih.govnih.gov

A major breakthrough came in 1970 when Louis A. Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govpublish.csiro.au This group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). publish.csiro.aupublish.csiro.au This offered a gentler, orthogonal alternative to the acid-labile Boc group. nih.gov The Fmoc strategy quickly gained traction, particularly with the advent of automated peptide synthesizers. Its ease of automation was due in part to the strong UV absorption of the byproduct of deprotection, which provided a convenient way to monitor the reaction's progress. nih.gov By the mid-1990s, an overwhelming majority of laboratories had shifted from Boc to Fmoc chemistry for peptide synthesis, a testament to its advantages in synthesizing a wide array of peptides, including those with post-translational modifications like phosphorylation and glycosylation. nih.govnih.gov

Fmoc Tyr Ala Oh: a Model System and Advanced Synthetic Intermediate

Fmoc-Tyr-Ala-OH serves as both a valuable model system and a sophisticated intermediate in peptide synthesis. As a dipeptide, it is used to study the fundamental principles of peptide bond formation and the influence of amino acid side chains on peptide structure and interactions. The presence of the bulky Fmoc group on the N-terminus of the tyrosine residue and the specific sequence of tyrosine followed by alanine (B10760859) make it a useful tool for investigating reaction kinetics and optimizing coupling conditions in SPPS.

The tyrosine residue, with its phenolic hydroxyl group, presents a specific challenge in peptide synthesis. While not always essential for small peptides, protecting this side-chain hydroxyl group is often more efficient to prevent unwanted acylation during coupling reactions. chemicalbook.com The use of a tert-butyl (tBu) group to protect the tyrosine side chain, creating Fmoc-Tyr(tBu)-OH, is a common strategy. chemicalbook.comcaymanchem.com This protected derivative is widely used in Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.comanaspec.com The subsequent cleavage of the Fmoc group and coupling with the next amino acid, or the use of the complete this compound dipeptide, allows for the controlled elongation of the peptide chain.

The study of Fmoc-protected amino acids, including Fmoc-tyrosine derivatives, has also gained significant interest in the development of novel biomaterials, such as hydrogels for tissue engineering. researchgate.netnih.gov

The Scope and Academic Relevance of Fmoc Tyr Ala Oh Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound

Solid-Phase Peptide Synthesis (SPPS) represents the cornerstone of modern peptide synthesis, including the assembly of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. oup.comlifetein.com The synthesis proceeds from the C-terminus to the N-terminus. For this compound, this means the first amino acid, Alanine (B10760859) (Ala), is anchored to the resin, and the second amino acid, Tyrosine (Tyr), is subsequently coupled to it.

The most prevalent strategy in SPPS is the Fmoc/tBu approach, which relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids. americanpeptidesociety.orgwikipedia.org Side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group for the hydroxyl function of Tyrosine. iris-biotech.de

The synthesis of this compound on a solid support follows a cyclical process:

Resin Anchoring : The process begins by attaching the first C-terminal amino acid, Fmoc-Ala-OH, to a suitable resin.

Fmoc Deprotection : The temporary Fmoc protecting group on the N-terminus of the resin-bound Alanine is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgspringernature.com This exposes the free amino group of the Alanine, making it available for the next coupling step.

Coupling : The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the newly exposed amino group of the resin-bound Alanine. The carboxyl group of the incoming amino acid is activated using a coupling reagent to facilitate the formation of the amide (peptide) bond. oup.com

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain. lifetein.com

This cycle is repeated for each subsequent amino acid. For the dipeptide this compound, the process concludes after the coupling of Fmoc-Tyr(tBu)-OH. The final step would involve cleavage from the resin and removal of the side-chain protecting group, which is typically done with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The formation of the amide bond between Fmoc-Tyr(tBu)-OH and the resin-bound Alanine is the most critical step in the synthesis. nih.gov Achieving high coupling efficiency is paramount to prevent the formation of deletion sequences (e.g., peptides lacking the Tyrosine residue), which are difficult to separate from the target product. lookchem.com Optimization involves the careful selection of coupling reagents and reaction conditions.

A variety of coupling reagents are available for SPPS, each with a distinct mechanism of action, activation speed, and potential for side reactions. The choice of reagent can significantly impact the synthesis of this compound.

Uronium/Phosphonium (B103445) Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and widely used. sigmaaldrich.comnih.gov They react with the Fmoc-amino acid to form a highly reactive activated ester, leading to rapid coupling. HATU, used in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), is particularly effective, especially for sterically hindered couplings or residues prone to racemization. sigmaaldrich.com HBTU is often used with HOBt (Hydroxybenzotriazole). knepublishing.com

Carbodiimides : DIC (N,N'-Diisopropylcarbodiimide) is a common and cost-effective coupling reagent. It is typically used with an additive like OxymaPure (Ethyl cyanohydroxyiminoacetate) or HOBt to form an active ester, which then reacts with the amine. This combination helps to suppress racemization and other side reactions. nih.govfrontiersin.org

Other Reagents : TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) is another effective uronium salt. sigmaaldrich.comDMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine-based coupling reagent that can be used in the presence of water, though this is less relevant for standard SPPS.

Table 1: Comparison of Common Coupling Reagents for this compound Synthesis

| Reagent | Class | Additive | Advantages | Considerations |

|---|---|---|---|---|

| HATU | Uronium Salt | HOAt | Very high efficiency, fast kinetics, low racemization. sigmaaldrich.com | High cost, potential for side reactions if not used correctly. |

| HBTU | Uronium Salt | HOBt | High efficiency, widely used, reliable. knepublishing.com | Can cause side reactions; HOBt has explosive properties when dry. |

| PyBOP | Phosphonium Salt | None required | High efficiency, good for hindered couplings. sigmaaldrich.com | Can be more expensive than carbodiimides. |

| TBTU | Uronium Salt | HOBt | Similar to HBTU, effective and fast-acting. sigmaaldrich.com | Potential for side reactions. |

| DIC | Carbodiimide | Oxyma/HOBt | Cost-effective, generates a soluble urea (B33335) byproduct. frontiersin.org | Slower kinetics than uronium salts, requires an additive to suppress racemization. |

| DMT-MM | Triazine | None required | Can be used in aqueous/alcoholic solutions. | Less commonly used in standard Fmoc-SPPS. |

Kinetic studies are crucial for understanding the rate and efficiency of peptide bond formation, allowing for the optimization of reaction times and conditions to maximize yield and minimize side reactions. While specific kinetic data for the this compound bond formation is not extensively detailed in general literature, the principles of such studies are well-established in SPPS.

The goal of kinetic analysis in this context is to measure the rate of disappearance of the starting materials (the activated Fmoc-Tyr(tBu)-OH and the N-terminal amine of Alanine) and the rate of appearance of the dipeptide product. This is typically monitored by taking small samples from the reaction mixture at various time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).

General findings from kinetic studies on peptide synthesis indicate:

Reagent-Dependent Rates : The rate of amide bond formation is highly dependent on the coupling reagent used. Uronium and phosphonium salt-based reagents like HATU and HBTU generally exhibit much faster coupling kinetics compared to carbodiimide-based methods like DIC/HOBt. researchgate.net

Minimizing Epimerization : For chiral amino acids like Tyrosine, a key concern is epimerization (racemization) at the α-carbon, which can occur during the activation step. Kinetic studies help in finding conditions (e.g., short activation times, use of additives like HOAt) that promote rapid coupling while minimizing the lifetime of the reactive intermediate, thereby reducing the risk of epimerization. nih.gov

Beyond the choice of coupling reagent, several other reaction parameters have a significant influence on the efficiency of the this compound coupling step.

Solvent : The reaction is almost universally carried out in polar aprotic solvents that can swell the resin and dissolve the reagents. DMF (N,N-dimethylformamide) is the most common choice, with NMP (N-methylpyrrolidone) being a frequent alternative. springernature.com

Temperature : Most coupling reactions in SPPS are performed at room temperature. However, for difficult couplings, such as those involving sterically hindered amino acids or aggregated peptide chains, the temperature may be elevated (e.g., to 40-75°C) to increase the reaction rate. nih.gov

Stoichiometry : To drive the coupling reaction to completion, an excess of the activated amino acid and coupling reagents (typically 2-5 equivalents relative to the resin loading) is used. oup.com For challenging sequences, such as those involving phosphotyrosine, an even greater excess of the base (e.g., DIPEA) may be beneficial to counteract any acidic groups present on the resin. sigmaaldrich.comsigmaaldrich.com

The mechanism of Fmoc removal is a base-catalyzed β-elimination. A base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine. springernature.comresearchgate.net

Piperidine : A 20% solution of piperidine in DMF is the most common and standard reagent for Fmoc deprotection. americanpeptidesociety.orgiris-biotech.de As a secondary amine, piperidine is nucleophilic and serves a dual role: it acts as the base to initiate the deprotection and as a scavenger to trap the electrophilic DBF byproduct, preventing it from reacting with the newly liberated amine on the peptide chain. nih.govchempep.com

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : DBU is a much stronger, non-nucleophilic base compared to piperidine. peptide.comnih.gov This property leads to significantly faster deprotection kinetics, which can be advantageous for synthesizing long or "difficult" peptides where aggregation may hinder the accessibility of the Fmoc group. nih.govrsc.org However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. Therefore, when used in batch synthesis, DBU is often formulated with a nucleophilic scavenger (like piperidine or piperazine) or used in very short, repeated treatments followed by extensive washing to remove the reactive DBF. nih.govpeptide.com

Table 2: Comparison of Deprotection Reagents

| Reagent | Concentration | Base Type | Mechanism/Role | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Piperidine | 20-50% in DMF lifetein.comspringernature.com | Secondary Amine (Nucleophilic) | Acts as both base and scavenger for DBF. nih.govchempep.com | Well-established, reliable, scavenges byproduct. | Slower than DBU; can sometimes be incomplete in aggregated sequences. |

| DBU | 1-2% in DMF peptide.comnih.gov | Amidine (Non-nucleophilic) | Strong base for rapid β-elimination. nih.govnih.gov | Very fast deprotection, useful for difficult sequences. rsc.org | Does not scavenge DBF, requiring a scavenger or specific protocols to avoid side reactions. nih.govpeptide.com Can promote side reactions like aspartimide formation. peptide.com |

Resin Selection and Loading Optimization in this compound SPPS

The choice of solid support is a critical parameter for a successful synthesis. researchgate.net Resins for SPPS consist of polymeric beads, and their properties, such as swelling capacity, significantly influence reaction kinetics. biosynth.com The resin must swell adequately in the chosen solvents to ensure the accessibility of reactive sites. biosynth.com Common solid supports include polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-based resins like ChemMatrix (CM). tandfonline.combiotage.co.jp

The selection of the linker, which connects the peptide to the resin, is equally important as it dictates the conditions required for the final cleavage of the peptide. biosynth.comresearchgate.net For the synthesis of a C-terminal carboxylic acid like this compound, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed. peptide.comiris-biotech.de Trityl-based linkers are highly acid-sensitive, allowing for cleavage under very mild acidic conditions (e.g., 1% TFA), which helps in preserving acid-labile side-chain protecting groups, making them suitable for preparing protected peptide fragments. iris-biotech.deacs.org The tert-butyl (tBu) protecting group on the Tyrosine side chain in Fmoc-Tyr(tBu)-Ala-OH is stable under these mild cleavage conditions. peptide.com

Optimizing the loading of the first amino acid (Fmoc-Ala-OH) onto the resin is crucial. Incomplete loading can lead to unwanted side reactions, while excessive loading can cause steric hindrance. iris-biotech.de The loading capacity is typically determined by the type of resin and the specific protocol used. For instance, a study synthesizing a dipeptide used Fmoc-Ala-Wang resin with a loading of 0.71 mmol/g. nih.gov The swelling properties of various resins in different solvents are a key consideration for optimization, as shown in the table below.

Table 1: Swelling Capabilities of Various Resins in Different Solvents

| Resin Type | Solvent | Swelling (mL/g) | Reference |

|---|---|---|---|

| Polystyrene (PS) | DMF | ~4.0-8.0 | lu.sersc.org |

| Polystyrene (PS) | Anisole/NOP (75:25) | Similar to DMF | tandfonline.com |

| ChemMatrix (CM) | DMF | Lower than Anisole/NOP | tandfonline.com |

| ChemMatrix (CM) | Anisole/NOP (75:25) | Better than DMF | tandfonline.com |

| Aminomethyl-polystyrene | NBP | Comparable to DMF | lu.se |

| Aminomethyl-polystyrene | DOL | Comparable to DMF | lu.se |

| Aminomethyl-polystyrene | EtOAc, 2-Me-THF, Cyrene | ~2.0 (50% of DMF) | lu.se |

Cleavage Conditions and Strategies for this compound Derivatives

Once the synthesis of the dipeptide on the solid support is complete, the peptide must be cleaved from the resin. The cleavage strategy depends heavily on the linker used and the protecting groups on the amino acid side chains. iris-biotech.desigmaaldrich.com For Fmoc-Tyr(tBu)-Ala-OH synthesized on an acid-labile resin like 2-chlorotrityl chloride, cleavage can be achieved with dilute trifluoroacetic acid (TFA) solutions (e.g., 0.5-1% TFA in DCM) or mixtures of acetic acid/trifluoroethanol/DCM. acs.orgresearchgate.net These mild conditions ensure that the tert-butyl protecting group on the tyrosine side chain remains intact, yielding the fully protected fragment Fmoc-Tyr(tBu)-Ala-OH. researchgate.net

For resins requiring stronger acidic conditions, such as Wang resin, a standard cleavage cocktail is typically a mixture of 95% TFA with scavengers like water (H₂O) and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v). nih.govsigmaaldrich-jp.com This strong acid treatment simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group from tyrosine, yielding this compound. peptide.com The use of scavengers like TIS is crucial to quench reactive cations generated during cleavage, which could otherwise lead to side reactions with nucleophilic residues like tyrosine. sigmaaldrich.com The progress of the cleavage reaction can be monitored by HPLC to optimize the reaction time, which is typically around 1.5 to 3 hours. sigmaaldrich.comsigmaaldrich-jp.com

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

| Cleavage Cocktail | Resin/Protecting Group Compatibility | Conditions | Reference |

|---|---|---|---|

| TFA / TIS / H₂O (95:2.5:2.5) | Standard for acid-labile resins (e.g., Wang) and tBu groups | 1.5 - 3 hours, room temperature | nih.govsigmaaldrich-jp.com |

| AcOH / TFE / DCM | Highly acid-sensitive resins (e.g., 2-chlorotrityl) | 15 - 60 minutes, room temperature | researchgate.net |

| 1% TFA in DCM | Highly acid-sensitive resins (e.g., 2-chlorotrityl) | Mild cleavage to obtain protected fragments | iris-biotech.de |

| 95% aq. TFA | Removal of side-chain protecting groups (e.g., Asp, Glu) before cleavage from HMBA resin | Treatment before final cleavage | sigmaaldrich.com |

Solution-Phase Synthesis (LPPS) Approaches for this compound and its Precursors

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale industrial production. wikipedia.org In LPPS, all reactions, including coupling and deprotection, occur in a homogeneous solution, which can circumvent issues like steric hindrance associated with the solid support. wikipedia.orgimperial.ac.uk

Fragment Condensation Strategies

Fragment condensation is a convergent approach where smaller, protected peptide fragments are synthesized separately and then coupled together. acs.org This strategy can be more efficient for producing longer peptides and can be performed entirely in solution or in a hybrid approach where fragments are synthesized on a solid phase, cleaved, and then coupled in solution. acs.org For the synthesis of a peptide containing the Tyr-Ala sequence, one could envision synthesizing Fmoc-Tyr-OH and H-Ala-OH precursors and then coupling them. A more complex example involves synthesizing a hexapeptide by coupling two tripeptide fragments, H-Ala-Ala-Ala-OH and H-Tyr-Ala-Ala-OH, in solution using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). This method relies on the efficient preparation and purification of the protected peptide fragments. acs.org

Controlled Coupling and Isolation Techniques

Controlled coupling in LPPS is achieved by using activating reagents that facilitate the formation of the peptide bond while minimizing side reactions like racemization. thermofisher.com Carbodiimides such as DIC, often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are common choices. thermofisher.comnih.gov The reaction involves the activation of the carboxylic acid of the N-protected amino acid (e.g., Fmoc-Tyr-OH) to form a highly reactive intermediate, which is then attacked by the amino group of the other amino acid (e.g., H-Ala-OH). thermofisher.com

Isolation of the product after each step is a key challenge in LPPS compared to SPPS. wikipedia.org Techniques such as extraction, precipitation, and crystallization are used to purify the intermediate products. polypeptide.com For the final dipeptide, precipitation with a non-polar solvent like cold diethyl ether is a common method to isolate the crude product, which is then often lyophilized to obtain a stable powder. nih.govpolypeptide.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce environmental impact and improve safety. biotage.com This involves minimizing waste and using less hazardous chemicals. nih.govnih.gov Traditional peptide synthesis is known for its high consumption of hazardous solvents and reagents. nih.govresearchoutreach.org

Solvent Selection and Reduction of Hazardous Reagents

A major focus of green peptide chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.seresearchoutreach.org These solvents are reprotoxic or carcinogenic. lu.seresearchoutreach.org Researchers have identified several greener alternatives that can effectively swell resins and dissolve reagents. gyrosproteintechnologies.com

A study on the synthesis of the dipeptide NH₂-Tyr-Ala-OH provides a direct example of green solvent application. nih.gov The synthesis was performed on Fmoc-Ala-Wang resin using both the traditional solvent DMF and a greener alternative, dipropylene glycol dimethyl ether (DMM). The study compared the purity of the resulting dipeptide when using both standard (HOBt/DIC) and greener (OxymaPure/DIC) coupling agents. nih.gov The results demonstrated that comparable purity could be achieved using the greener solvent system.

Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentanone (B42830) (CP), and N-butylpyrrolidinone (NBP). lu.sebiotage.comgyrosproteintechnologies.com Solvent mixtures, such as Anisole/NOP (75:25), have also been identified as effective alternatives to DMF, showing good resin swelling and solubilizing properties for Fmoc-amino acids. tandfonline.com The reduction of hazardous reagents also extends to the deprotection step, where alternatives to piperidine, such as 4-methylpiperidine (B120128) (4-MP), are being explored to reduce waste and improve product purity. advancedchemtech.com

Table 3: Comparison of Solvents in the Synthesis of NH₂-Tyr-Ala-OH

| Solvent | Coupling Agents | Purity (%) | Reference |

|---|---|---|---|

| DMF | HOBt/DIC | Data not specified, used as baseline | nih.gov |

| DMM | HOBt/DIC | Comparable to DMF | nih.gov |

| DMF | OxymaPure/DIC | Data not specified, used as baseline | nih.gov |

| DMM | OxymaPure/DIC | Comparable to DMF | nih.gov |

Water-Based SPPS Methodologies for this compound

The traditional reliance on organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) in Solid-Phase Peptide Synthesis (SPPS) has raised environmental and safety concerns, prompting a shift towards greener alternatives. rsc.orgopenaccesspub.org Water, being the most environmentally benign solvent, is at the forefront of this shift, leading to the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS). rsc.orgresearchgate.net Synthesizing peptides in aqueous media presents unique challenges, primarily due to the poor water solubility of the commonly used Fmoc-protected amino acids. nih.govnih.gov

Several innovative strategies have been developed to overcome this limitation and enable the synthesis of peptides like this compound in water. These technologies have successfully produced dipeptides and even longer sequences with good yields and purity. rsc.orgresearchgate.net

One prominent approach involves modifying the Fmoc-amino acids to make them water-soluble or dispersible. nih.gov This can be achieved through:

Nanoparticle Formation: Fmoc-amino acids can be converted into water-dispersible nanoparticles. nih.govresearchgate.net This method involves pulverizing the amino acids, often with an additive like polyethylene glycol, to create nanoparticles that can be effectively suspended in water for the coupling reaction. nih.govresearchgate.net This technique allows for the use of standard Fmoc-amino acids without chemical modification, bridging the gap between established protocols and green chemistry. openaccesspub.org Microwave irradiation can further accelerate the reaction of these nanoparticle reactants on the resin in water. researchgate.net

Water-Soluble Protecting Groups: An alternative strategy is the use of inherently water-soluble protecting groups for the amino function. nih.gov Groups containing charged heteroatoms can enhance the solubility of the amino acid derivatives in water through ionic interactions and hydrogen bonding. nih.gov

The coupling reaction in water requires water-soluble reagents. Commonly used coupling agents in ASPPS include water-soluble carbodiimides (WSCI) like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), often used with additives such as N-hydroxy-5-norbornene-endo-2,3-dicarboximide (HONB). researchgate.netnih.gov

Table 1: Key Strategies for Water-Based SPPS

| Strategy | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| Fmoc-Amino Acid Nanoparticles | Conversion of water-insoluble Fmoc-amino acids into well-dispersed nanoparticles in water. | Planetary ball milling, Poly(ethylene glycol) (PEG), Microwave irradiation. | nih.govresearchgate.net |

| Water-Soluble Protecting Groups | Use of amino protecting groups that are intrinsically water-soluble. | Protecting groups with charged heteroatoms (e.g., Pms, Esc, Sps). | researchgate.netnih.gov |

| Water-Soluble Coupling Reagents | Employment of coupling agents and additives that are effective in aqueous media. | EDC/WSCI, HONB, OxymaPure, COMU. | researchgate.netnih.gov |

The synthesis of the related dipeptide NH2-Tyr-Ala-OH has been demonstrated using various coupling agent pairs, including greener options like OxymaPure/DIC, which show comparable purity to traditional, less green reagents. nih.gov While this synthesis was tested in the green solvent Dipropyleneglycol Dimethylether (DMM) rather than pure water, it highlights the viability of more sustainable reagent systems applicable to aqueous environments. nih.gov

Scale-Up Considerations and Process Intensification in this compound Synthesis

Moving from laboratory-scale synthesis to large-scale industrial production of this compound introduces a host of challenges that necessitate process optimization and intensification. acs.org The primary goals are to improve yield, ensure high purity, reduce waste, and lower manufacturing costs. acs.orgajpamc.com

A critical factor in large-scale SPPS is managing reaction kinetics and potential side reactions. Aggregation of the growing peptide chain, particularly in sequences known to form β-sheets, can lead to incomplete reactions and low yields. ekb.eg For sequences containing alanine, like Tyr-Ala, this is a notable concern. ekb.eg One effective strategy to mitigate aggregation is to reduce the loading capacity of the resin, which increases the distance between peptide chains and hinders intermolecular interactions. ekb.eg

Process intensification aims to make the synthesis more efficient. This can involve both upstream and downstream improvements:

Raw Material Purity: The purity of the starting materials, such as Fmoc-Tyr(tBu)-OH and Fmoc-Ala-OH, directly impacts the purity of the final peptide and the complexity of downstream purification. ajpamc.com Implementing a purification step for the raw Fmoc-amino acids before synthesis can significantly reduce the final impurity load. ajpamc.com

Automated Synthesis: Automated peptide synthesizers are crucial for large-scale production, offering reproducibility and high throughput. beilstein-journals.org These systems can be programmed for complex synthesis protocols, including those for modified or branched peptides. thermofisher.com

Membrane Enhanced Peptide Synthesis (MEPS): This innovative technology combines solution-phase peptide synthesis with organic solvent nanofiltration (OSN) for purification after each cycle. imperial.ac.uk By keeping the growing peptide in solution, attached to a soluble support like polyethylene glycol (PEG), MEPS avoids issues common to solid-phase resins like steric hindrance and mass transfer limitations. imperial.ac.uk The use of OSN membranes allows for the efficient removal of excess reagents and by-products, leading to very high purity of the final product. imperial.ac.uk A model pentapeptide containing Tyr and Ala has been successfully synthesized using this method, demonstrating its potential for producing sequences like this compound. imperial.ac.uk

Table 2: Scale-Up and Process Intensification Strategies

| Strategy | Objective | Method/Technology | Reference |

|---|---|---|---|

| Aggregation Management | Improve yield and purity. | Reducing resin loading capacity. | ekb.eg |

| Solvent Reduction | Reduce cost and environmental impact. | In-situ Fmoc removal, use of green solvents (e.g., NBP). | acs.orgpeptide.com |

| Upstream Processing | Reduce final impurity profile. | Purification of starting Fmoc-amino acids. | ajpamc.com |

| Process Technology | Increase efficiency and purity, overcome SPPS limitations. | Membrane Enhanced Peptide Synthesis (MEPS). | imperial.ac.uk |

| Automation | Ensure reproducibility and throughput for industrial scale. | Automated peptide synthesizers. | beilstein-journals.orgthermofisher.com |

The industrialization of Fmoc SPPS has led to the availability of very high-quality building blocks at a lower cost due to economies of scale, which benefits the production of peptides like this compound. researchgate.netnih.gov

Protecting Group Chemistries for Tyrosine Phenolic Hydroxyl Group

Tertiary Butyl (tBu) Protection and its Application in this compound Synthesis

The tertiary butyl (tBu) ether is the most widely used protecting group for the tyrosine side chain in standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS). iris-biotech.de The precursor, Fmoc-Tyr(tBu)-OH, is a commercially available building block commonly used to prevent side-chain acylation during synthesis. sigmaaldrich.com The tBu group is characterized by its stability under the basic conditions used for the repeated removal of the N-terminal Fmoc group (typically with piperidine), yet it is readily cleaved under strongly acidic conditions. iris-biotech.de

This cleavage is typically performed concurrently with the final cleavage of the peptide from the solid support resin, using a high concentration of trifluoroacetic acid (TFA). iris-biotech.de The combination of the base-labile Fmoc group and the acid-labile tBu group forms the foundation of the most common orthogonal protection strategy in modern SPPS. iris-biotech.de This approach ensures that the side-chain protection remains intact throughout the chain assembly and is removed only at the final stage.

Table 1: Properties of the Tertiary Butyl (tBu) Protecting Group for Tyrosine

| Property | Description |

| Protected Precursor | Fmoc-Tyr(tBu)-OH |

| Protected Group | Phenolic Hydroxyl (-OH) |

| Stability | Stable to basic conditions (e.g., piperidine) used for Fmoc deprotection. |

| Cleavage Condition | Strong acid, typically 95% Trifluoroacetic Acid (TFA). iris-biotech.de |

| Strategy | Part of the standard Fmoc/tBu orthogonal protection scheme. iris-biotech.de |

| Application | Routine synthesis of tyrosine-containing peptides via SPPS. |

Allyl (All) Protection and Orthogonal Deprotection Strategies

An alternative to the tBu group is the allyl (All) protecting group. The key advantage of the allyl group is its unique removal condition, which introduces an additional level of orthogonality to the synthesis. While Fmoc is base-labile and tBu is acid-labile, the allyl group is cleaved under mild conditions using a palladium(0) catalyst, such as tetrakistriphenylphosphine palladium(0).

This three-dimensional orthogonality is particularly valuable for complex synthetic schemes that require on-resin, side-chain-specific modifications. For instance, if a peptide sequence required selective modification of the tyrosine residue (e.g., phosphorylation, glycosylation, or alkylation) while the peptide remains attached to the solid support, the allyl group could be removed without affecting the N-terminal Fmoc group or other tBu-protected side chains. google.com This allows for precise chemical manipulation at a specific site before the completion of the peptide synthesis and final deprotection.

Table 2: Comparison of tBu and Allyl Protecting Groups for Tyrosine

| Feature | Tertiary Butyl (tBu) | Allyl (All) |

| Orthogonality | Orthogonal to base-labile Fmoc group. | Orthogonal to both base-labile Fmoc and acid-labile tBu groups. |

| Removal Condition | Strong acid (e.g., TFA). iris-biotech.de | Palladium(0) catalyst. |

| Primary Use | Standard linear peptide synthesis. | Complex syntheses requiring on-resin side-chain modification. google.com |

| Cleavage Stage | Typically during final peptide cleavage from resin. | Can be removed selectively at any stage prior to final cleavage. |

Protecting Group Chemistries for Phosphotyrosine and Sulfotyrosine Derivatives of this compound

Post-translational modifications like phosphorylation and sulfation are crucial for protein function. The synthesis of peptides containing these modified amino acids requires specialized protecting groups for the phosphate (B84403) or sulfate (B86663) moieties, which are themselves sensitive to various chemical conditions.

Phosphate Protecting Groups (e.g., di-t-butyl, dimethyl, dibenzyl, neopentyl)

The synthesis of phosphopeptides can be approached by incorporating pre-formed, protected phosphotyrosine building blocks. rsc.org Phosphotyrosine does not undergo β-elimination, which is a significant side reaction for phosphoserine and phosphothreonine, thus allowing for more flexible protection strategies. rsc.org

Commonly used protecting groups for the phosphate moiety of tyrosine include:

Dibenzyl (Bzl): The building block Fmoc-Tyr(PO(OBzl)OH)-OH is a popular option. sigmaaldrich.com One of the benzyl (B1604629) groups is often labile to the TFA conditions used in Boc-SPPS, while the second requires stronger conditions or hydrogenolysis for removal. sigmaaldrich.comnih.gov

Di-tert-butyl (tBu): These groups offer the advantage of being cleaved by TFA, consistent with the final deprotection step in a standard Fmoc/tBu strategy. However, the use of tBu-protected phosphoramidites in global phosphorylation can lead to H-phosphonate formation as a side reaction. rsc.org

Dimethyl (Me): The use of Fmoc-Tyr(PO3Me2)-OH has been established for Fmoc-based SPPS. nih.gov

Phosphodiamidates: Derivatives like Fmoc-Tyr(PO(NMe₂)₂)-OH improve solubility and can be incorporated using standard coupling methods. The phosphodiamidate is converted back to a phosphate group via acid-catalyzed hydrolysis during the final cleavage step. sigmaaldrich.com

Sulfate Protecting Groups (e.g., neopentyl)

Tyrosine O-sulfation is another critical post-translational modification. rsc.org However, the tyrosine sulfate ester is highly acid-labile, making its incorporation into peptides challenging. sigmaaldrich-jp.com To overcome this, protecting groups are used to stabilize the sulfate during synthesis and cleavage.

The neopentyl (nP) group has emerged as a particularly effective protecting group for this purpose. sigmaaldrich-jp.comsemanticscholar.org The building block Fmoc-Tyr(SO₃nP)-OH is stable to both the basic conditions of Fmoc removal and the acidic conditions of TFA cleavage. sigmaaldrich.comsigmaaldrich-jp.com This allows the peptide to be fully assembled and cleaved from the resin while the sulfate group remains protected. The nP group is then removed post-cleavage under specific, mild conditions, such as treatment with ammonium (B1175870) acetate. nih.govsigmaaldrich.com This strategy prevents the degradation of the sensitive sulfotyrosine residue during the harsh final cleavage step. sigmaaldrich.com Other protecting groups like dichlorovinyl (DCV) have also been explored, which are removed by mild hydrogenolysis. nih.gov

Strategies for Direct Incorporation of Phosphorylated/Sulfated Tyrosine into Peptide Sequences

The most reliable and common method for producing peptides with site-specific phosphorylation or sulfation is the "building block" approach. google.comrsc.org This strategy involves the chemical synthesis of the modified amino acid derivative, complete with N-terminal Fmoc protection and appropriate side-chain protection (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(SO₃nP)-OH), prior to its use in peptide synthesis. sigmaaldrich.comnih.gov

These building blocks are then incorporated directly into the growing peptide chain at the desired position during standard solid-phase peptide synthesis. google.comnih.gov This method offers significant advantages over "global" or post-synthesis modification approaches:

Site-Specificity: It guarantees the modification occurs only at the intended residue.

Higher Yields: It avoids the often incomplete and low-yielding reactions of modifying a fully assembled peptide on the resin. researchgate.net

Purity: It prevents the formation of side products associated with post-synthesis modification reagents. acs.org

Compatibility: It allows for the synthesis of peptides with multiple modified residues, which can be difficult to achieve with other methods. nih.gov

While direct incorporation of unprotected building blocks like Fmoc-Tyr(PO₃H₂)-OH is possible, it can lead to sluggish coupling reactions and solubility issues. sigmaaldrich.comnih.gov Therefore, the use of protected building blocks is generally the preferred and more robust strategy for the synthesis of complex phosphopeptides and sulfopeptides. nih.govnih.gov

Advanced Derivatization for Analytical and Bioconjugation Purposes

The dipeptide this compound, beyond its role as a building block in peptide synthesis, serves as a scaffold that can be further derivatized for a range of advanced applications. These modifications are crucial for analytical purposes, such as enhancing detection sensitivity, and for bioconjugation, where the peptide is linked to other molecules to create functional probes for biological studies. The strategic introduction of specific chemical groups allows for the tailored development of tools for proteomics, drug discovery, and molecular imaging.

Fluorenylmethoxycarbonyl (Fmoc) Derivatization in Amino Acid Analysis

The derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a well-established and robust method for their quantification and analysis. thermofisher.comnih.gov This technique is particularly valuable because most amino acids lack a natural chromophore, making their detection by UV-Vis or fluorescence spectroscopy challenging without chemical modification. thermofisher.com The Fmoc group, when attached to the primary or secondary amine of an amino acid, creates a highly fluorescent derivative that can be detected with great sensitivity. thermofisher.comjasco-global.com

This pre-column derivatization is often automated and integrated into High-Performance Liquid Chromatography (HPLC) systems. thermofisher.comjasco-global.com A common strategy involves a dual-reagent approach: primary amino acids (like tyrosine) are first reacted with o-phthalaldehyde (B127526) (OPA), and then secondary amino acids (like proline) are derivatized with Fmoc-Cl. jasco-global.comjascoinc.com This allows for the comprehensive analysis of all proteinogenic amino acids in a single chromatographic run. thermofisher.comjascoinc.com The derivatization reaction with Fmoc-Cl is rapid, typically completing within minutes. nih.govoup.com Following derivatization, the resulting Fmoc-amino acids are separated on a reversed-phase HPLC column and detected using fluorescence or tandem mass spectrometry (LC-ESI-MS/MS), which provides high selectivity and sensitivity, with detection limits as low as 1 fmol/µl. nih.govnih.gov

Table 1: Overview of Fmoc Derivatization in Amino Acid Analysis

| Parameter | Description | References |

| Derivatizing Agent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). | thermofisher.comnih.govnih.gov |

| Co-reagent | Often used with o-phthalaldehyde (OPA) to derivatize primary amino acids, while FMOC targets secondary amino acids. | thermofisher.comjasco-global.comjascoinc.com |

| Reaction | Pre-column derivatization of primary and secondary amino groups. The reaction is fast and can be automated. | thermofisher.comnih.govjasco-global.com |

| Detection Methods | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The Fmoc group provides a strong fluorescent signal and allows for specific fragmentation in MS. | thermofisher.comnih.govnih.gov |

| Application | Quantitative analysis of amino acids in various matrices, including food, beverages, and biological tissues. Enables sensitive profiling of amino acid content from minute samples. | thermofisher.comnih.govnih.gov |

| Advantages | High sensitivity and selectivity, applicability to both primary and secondary amines, and potential for full automation, which increases throughput and reproducibility. | thermofisher.comnih.govjasco-global.comnih.gov |

Introduction of Reporter Tags or Probes on this compound Scaffolds

The this compound scaffold can be functionalized by introducing reporter tags or probes, transforming the dipeptide into a tool for studying biological systems. These tags can be photo-reactive groups, fluorescent dyes, or affinity labels, which are used to identify protein-protein interactions, probe enzyme activity, or visualize biological processes.

One advanced strategy involves incorporating unnatural amino acids that already contain a reporter group during peptide synthesis. iris-biotech.de Diazirine-containing amino acids, for instance, can be incorporated into a peptide chain. iris-biotech.de Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene that can create covalent cross-links with nearby molecules, making it an excellent tool for identifying binding partners in living cells. iris-biotech.de

Alternatively, reporter tags can be attached to the side chains of the constituent amino acids post-synthesis or during solid-phase peptide synthesis (SPPS). The tyrosine residue in this compound is a prime target for such modifications. Another common approach is to extend the peptide sequence with an amino acid, such as lysine (B10760008), whose side chain can be selectively deprotected and functionalized with a probe. d-nb.info For example, a fluorescent probe can be installed on the lysine side chain after the selective removal of its protecting group, enabling applications in molecular imaging. d-nb.info These strategies provide versatility in designing peptide-based probes for diagnostics and therapy. d-nb.info

Table 2: Examples of Reporter Tags for Peptide Functionalization

| Reporter Tag / Probe Class | Function | Typical Attachment Site / Strategy | References |

| Photo-crosslinkers (e.g., Diazirine) | Form covalent bonds with interacting molecules upon UV activation, enabling the identification of binding partners. | Incorporation as an unnatural amino acid (e.g., Photo-Phe, Photo-Leu) during peptide synthesis. The diazirine group is small and often does not disrupt biological activity. | iris-biotech.de |

| Fluorescent Probes | Emit light upon excitation, allowing for visualization and tracking of the peptide in biological systems (e.g., fluorescence microscopy). | Conjugation to a reactive side chain, such as the amino group of a lysine residue, which can be added to the peptide sequence. | d-nb.info |

| Affinity Tags (e.g., Biotin) | Enable the purification and isolation of tagged peptides and their binding partners from complex mixtures. | Can be coupled to a side-chain amine (e.g., lysine) or the N-terminus of the peptide. | iris-biotech.de |

| Redox-based Probes (e.g., Dimedone) | React selectively with oxidized residues, such as sulfenic acid in cysteine, allowing for the detection of protein oxidation. | A dimedone-based nucleophile is incorporated into a peptide sequence designed to target a specific enzyme active site. | nih.gov |

Chemoselective Modification of this compound Side Chains

Chemoselective modification refers to targeting a specific functional group within a molecule for reaction without affecting other parts of the molecule. For this compound, the side chains of tyrosine and alanine present distinct opportunities and challenges for such modifications.

The phenolic side chain of tyrosine is the most reactive site for derivatization. Its reactivity can be modulated by pH; under neutral or acidic conditions, electrophilic substitution occurs on the aromatic ring, while at a pH near 10, the phenolic hydroxyl group is deprotonated and becomes a potent nucleophile for alkylation or acylation. nih.gov This dual reactivity allows for a wide range of modifications. For instance, the tyrosine ring can undergo iodination, which is a key step in synthesizing derivatives for cross-coupling reactions like the Suzuki-Miyaura coupling to form novel bi-aryl amino acids. researchgate.net Another modification is trifluoromethylthiolation, which significantly increases the local hydrophobicity of the peptide and can be achieved by reacting Fmoc-Tyr-OH with specific reagents under acidic conditions. acs.org "Click-like" ene-type reactions have also been developed for robust tyrosine bioconjugation in aqueous environments. nih.gov To prevent unwanted side reactions during these modifications, the α-amino and carboxyl groups are typically protected, as in the this compound structure, and often the tyrosine hydroxyl group itself is temporarily protected with a group like tert-butyl (tBu). peptide.comthieme-connect.de

In stark contrast, the side chain of alanine is a simple methyl group. This aliphatic side chain lacks an obvious functional handle, making it exceptionally difficult to modify selectively. nih.govrsc.org It is generally considered chemically inert under standard bioconjugation conditions. While reactions targeting the modification of glutamine and asparagine side chains have been developed, methods for aliphatic residues like alanine and valine are far less common. rsc.org Recent progress in C-H bond functionalization has opened new avenues, with some success in the palladium-catalyzed arylation of N-terminal alanine residues, where the catalyst coordinates to the peptide backbone to direct the reaction. nih.gov However, for an internal alanine residue as in this compound, selective modification remains a significant synthetic challenge.

Table 3: Chemoselective Modification Strategies for the Tyrosine Side Chain

| Reaction Type | Reagents | Resulting Modification | References |

| Iodination | Iodine, Silver Sulfate | Introduction of an iodine atom onto the aromatic ring, creating a handle for further cross-coupling reactions. | researchgate.net |

| Suzuki-Miyaura Coupling | A boronic acid derivative and a Palladium catalyst (used on an iodinated tyrosine). | Formation of a carbon-carbon bond, creating a bi-aryl amino acid derivative. | researchgate.net |

| Trifluoromethylthiolation | N-(Trifluoromethylthio)phthalimide, Triflic acid (TfOH) | Addition of a -SCF₃ group to the aromatic ring, enhancing local hydrophobicity. | acs.org |

| Ene-type Reaction | Diazene derivatives (e.g., azodicarboxylates) | "Click-like" conjugation at the position ortho to the hydroxyl group for linking diverse molecular handles. | nih.gov |

| Mannich-type Condensation | Formaldehyde and a secondary amine | Installation of an aminomethyl group on the aromatic ring. | nih.gov |

| Alkylation / Acylation | Alkyl or acyl halides (at pH ~10) | Modification of the phenolic oxygen to form an ether or ester linkage. | nih.govpeptide.com |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone of analytical chemistry in peptide synthesis, offering powerful tools for both purification and quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized to monitor reaction progress, assess the purity of the final product, and resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for determining the purity of Fmoc-protected amino acids and peptides like this compound. Most commercial Fmoc amino acids exhibit a high purity of over 99% when analyzed by RP-HPLC. nih.gov The method's high resolution and sensitivity make it ideal for separating the target dipeptide from unreacted starting materials, byproducts, and other impurities generated during synthesis.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for analyzing Fmoc-peptides. The separation is based on the hydrophobic interactions between the analyte and the stationary phase, which typically consists of a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18).

Stationary Phases: C18 columns are standard for the analysis of Fmoc-protected peptides due to their strong hydrophobic retention of the Fmoc group.

Mobile Phases: A typical mobile phase for RP-HPLC analysis of this compound consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) (ACN). rsc.org To improve peak shape and resolution, an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is added to the mobile phase at a low concentration (e.g., 0.1%). phenomenex.comwindows.net The analysis is often run using a linear gradient, where the concentration of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. rsc.org

Detection: The fluorenyl group of the Fmoc-protecting group possesses a strong chromophore, allowing for sensitive UV detection. researchgate.net Detection is commonly performed at wavelengths of 260 nm, 262 nm, or 301 nm. researchgate.netnih.govoup.com

Normal-Phase HPLC (NP-HPLC) , while less common for this class of compounds, can serve as an orthogonal technique. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This can be useful for separating isomers or impurities that are not well-resolved by RP-HPLC.

Detailed findings from various studies highlight the specific conditions that can be applied for the successful analysis of related Fmoc-protected compounds. For instance, a study on Fmoc-protected amino acids utilized a Superspher 60 RP-8 column with an eluent system of 100mM acetate buffer (pH 4.4) and acetonitrile. oup.com Another common setup involves an Agilent Eclipse XDB-C18 column with a linear gradient of 0.05% TFA in water (Solvent A) and 0.05% TFA in acetonitrile (Solvent B). scielo.org.mx

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Reversed-Phase (RP-HPLC) | Reversed-Phase (RP-HPLC) |

| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) scielo.org.mx | Superspher 60 RP-8 (4 x 250 mm) oup.com | C18 Column (Generic) rsc.org |

| Mobile Phase A | 0.05% TFA in Water scielo.org.mx | 100mM Acetate Buffer (pH 4.4) oup.com | 0.1% TFA in Water rsc.org |

| Mobile Phase B | 0.05% TFA in Acetonitrile scielo.org.mx | Acetonitrile oup.com | Acetonitrile rsc.org |

| Gradient | Linear gradient 0-70% B over 45 min scielo.org.mx | Isocratic or Gradient (specifics vary) oup.com | Linear gradient 5-70% B over 30 min rsc.org |

| Flow Rate | 1.0 mL/min scielo.org.mx | Not specified oup.com | 1.0 mL/min rsc.org |

| Detection | UV at 210 nm scielo.org.mx | UV at 260 nm oup.com | Not specified rsc.org |

The biological activity of peptides is critically dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of the starting materials, Fmoc-Tyr-OH and Fmoc-Ala-OH, is essential to prevent the formation of diastereomeric impurities (e.g., Fmoc-D-Tyr-L-Ala-OH). Chiral HPLC is the gold standard for this purpose, capable of achieving enantiomeric excess (% ee) measurements greater than 99.0%. phenomenex.com

The separation of enantiomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.comwindows.net

Research on the chiral separation of 19 common Fmoc-protected amino acids demonstrated that Lux Cellulose-2 and Lux Cellulose-3 columns were particularly successful. phenomenex.comwindows.net The mobile phases typically consist of acetonitrile or methanol mixed with an acidic additive like TFA or FA. phenomenex.com For example, the enantiomers of Fmoc-Tyr(tBu)-OH, a precursor derivative, have been successfully resolved on quinine-based anion-exchanger type CSPs. nih.govmdpi.com While Fmoc-Tyr(tBu)-OH was not separable on a zwitterionic CSP under certain hydro-organic conditions, it could be baseline resolved on a QN-AX™ column using a polar ionic mobile phase. nih.govmdpi.com

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time during the synthesis of this compound. advion.commdpi.com By spotting the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the product.

Stationary Phase: Silica gel plates (Kieselgel 60 F254) are standard. mdpi.com

Mobile Phase (Eluent): The choice of eluent is crucial and depends on the polarity of the compounds being separated. A common strategy involves using a mixture of a non-polar solvent (like chloroform (B151607) or toluene) and a more polar solvent (like methanol, ethyl acetate, or acetic acid). sigmaaldrich.com For dipeptides, a system like chloroform:methanol:acetic acid (e.g., 90:8:2) might be employed. sigmaaldrich.com

Visualization: Fmoc-containing compounds can be easily visualized under a UV lamp (at 254 nm) due to the fluorescence of the Fmoc group. advion.com Additionally, stains like ninhydrin (B49086) can be used to detect free amino groups (if deprotection has occurred), or potassium permanganate (B83412) stain for general visualization of organic spots.

TLC is also used to determine the purity of the starting materials and the final product, with a single spot indicating high purity. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the identity of this compound by verifying its molecular weight and can also provide structural information through fragmentation analysis.

MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules like peptides. thermofisher.com In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. thermofisher.comscripps.edu

Matrices: Common matrices for peptide analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid. scielo.org.mxmdpi.com

Analysis: MALDI-TOF MS provides a rapid and accurate determination of the molecular weight of this compound. The expected result would be a peak corresponding to the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The absence of signals corresponding to starting materials or common side-products confirms the purity of the sample. While some studies note that fully Fmoc-protected peptides can be challenging to analyze by MALDI due to a lack of protonation sites, the free carboxylic acid in this compound should facilitate ionization. scripps.edu

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS), often coupled with an electrospray ionization (ESI) source, provides extremely accurate mass measurements. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other molecules with the same nominal mass.

Accuracy: HR-TOF-MS can measure m/z values to within a few parts per million (ppm), which is crucial for unambiguous formula determination.

Fragmentation Analysis (MS/MS): When coupled with a fragmentation technique (like collision-induced dissociation), HR-TOF-MS can provide sequence information. The peptide ion is selected and fragmented, and the masses of the resulting fragments (b-ions and y-ions) are measured. This fragmentation pattern confirms the amino acid sequence (Tyr-Ala) and the integrity of the Fmoc and side-chain protecting groups. For instance, in the synthesis of related tetrapeptides, HR-TOF-MS was used to confirm the final product by identifying the [M+H]⁺ ion. knepublishing.com

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₂₇H₂₆N₂O₆ | - |

| Monoisotopic Mass | 474.1791 g/mol | - |

| Expected [M+H]⁺ (Monoisotopic) | 475.1869 | HR-TOF-MS, MALDI-TOF MS |

| Expected [M+Na]⁺ (Monoisotopic) | 497.1688 | HR-TOF-MS, MALDI-TOF MS |

| Expected [M+K]⁺ (Monoisotopic) | 513.1428 | HR-TOF-MS, MALDI-TOF MS |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analytes

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of Fmoc-protected dipeptides like this compound. The use of derivatization, often with agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), can enhance the ionization efficiency and chromatographic retention of analytes, particularly for short-chain peptides and amino acids. acs.org

In reverse-phase high-performance liquid chromatography (RP-HPLC), this compound and similar derivatized peptides are typically separated on a C18 column. scienceopen.comrsc.org The mobile phase often consists of a gradient of acetonitrile and water, frequently with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization. scienceopen.comrsc.org The Fmoc group's hydrophobicity leads to strong retention on the reversed-phase column, allowing for effective separation from starting materials and byproducts. The UV detector is commonly set at wavelengths around 264 nm or 300 nm to detect the fluorenyl group. rsc.orgkvinzo.com

Mass spectrometry detection, typically using electrospray ionization (ESI), provides mass-to-charge ratio (m/z) information, confirming the identity of the eluted compounds. For this compound, the protonated molecule [M+H]⁺ would be a primary ion observed in positive ion mode. LC-MS methods have been developed for the rapid quantification of numerous derivatized amino acids and dipeptides in complex biological samples. researchgate.net

Table 1: Illustrative LC-MS Parameters for Fmoc-Dipeptide Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | rsc.org |

| Mobile Phase A | Water with 0.1% TFA or Formic Acid | scienceopen.comrsc.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | scienceopen.com |

| Gradient | Isocratic or gradient elution (e.g., 60% Acetonitrile) | rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | rsc.org |

| Detection (UV) | 264 nm or 300 nm | rsc.orgkvinzo.com |

| Ionization Source | Electrospray Ionization (ESI) | acs.orgnih.gov |

Fragmentation Pathway Elucidation of this compound Derivatives

Tandem mass spectrometry (MS/MS or MSⁿ) is instrumental in elucidating the structure of peptides by analyzing their fragmentation patterns. nih.gov For Fmoc-protected dipeptides, the fragmentation is influenced by the presence of the bulky N-terminal Fmoc group. nih.gov

In positive ion mode ESI-MS/MS, the protonated molecule of a derivatized this compound would undergo collision-induced dissociation (CID). Common fragmentation pathways for Fmoc-protected peptides include:

Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the bond linking the Fmoc group, often observed as a neutral loss or a charged fragment. A prominent fragment ion at m/z 179 is often indicative of the fluorenyl group. researchgate.net

Backbone fragmentation: Cleavage along the peptide backbone results in b- and y-type ions, which are diagnostic of the amino acid sequence. Studies on Fmoc-dipeptides have shown that protonated molecules can yield significant b₁ ions. nih.govresearchgate.net

Side-chain fragmentation: The side chains of tyrosine and alanine can also undergo fragmentation, providing further structural information.

A study on Fmoc-Tyr-Ala-diazomethane, a derivative of this compound, showed fragmentation of the parent ion (MH⁺ at m/z 499.4) to yield fragments with m/z values of 179, 249, 293, and 471. researchgate.net These fragments correspond to the fluorenyl group, and various cleavages of the dipeptide structure. researchgate.net Negative ion mode MS³ CID has also proven useful for differentiating isomeric peptide acids. nih.govresearchgate.net

Table 2: Predicted Fragmentation Ions for a Diazomethane Derivative of this compound

| m/z | Proposed Fragment Structure | Reference |

|---|---|---|

| 471 | [M+H - N₂]⁺ | researchgate.net |

| 293 | [Fmoc-Tyr]⁺ fragment | researchgate.net |

| 249 | Fragment resulting from cleavage within the Ala residue | researchgate.net |

| 179 | Fluorenylmethyl cation | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the Fmoc group, the tyrosine and alanine residues, and the peptide backbone. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (around 7.2-7.9 ppm). chemicalbook.comchemicalbook.com The protons of the tyrosine aromatic ring are also found in this region. The α-protons of the amino acid residues resonate at distinct chemical shifts, and their coupling patterns provide information about neighboring protons.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Fmoc-Amino Acid Building Blocks

| Proton Type | Fmoc-Ala-OH (in DMSO-d₆) | Fmoc-Phe-OH (in DMSO-d₆) | Reference |

|---|---|---|---|

| Fmoc Aromatic | 7.70 - 7.90 | 7.64 - 7.89 | chemicalbook.comchemicalbook.com |

| Fmoc CH, CH₂ | 4.24 - 4.30 | 4.13 - 4.22 | chemicalbook.comchemicalbook.com |

| α-CH | 4.03 | - | chemicalbook.com |

| β-CH₂/CH₃ | 1.30 | 2.88, 3.09 | chemicalbook.comchemicalbook.com |

Note: The chemical shifts for this compound will be a composite of these and will show additional complexity due to the peptide bond and the tyrosine side chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbons of the peptide bond and the carboxylic acid appear at the most downfield shifts (typically 170-185 ppm). libretexts.org The carbons of the Fmoc and tyrosine aromatic rings resonate in the 120-150 ppm range. libretexts.org The aliphatic carbons of the alanine and tyrosine side chains, as well as the α-carbons, are found in the upfield region.

Table 4: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm)

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O (Carboxylic acid, Amide) | 170 - 185 | libretexts.org |

| Aromatic C | 125 - 150 | libretexts.org |

| Fmoc CH, CH₂ | ~47, ~67 | rsc.org |

| α-C | ~50 - 60 | ekb.eg |

| Ala β-C (CH₃) | ~17 - 19 | ekb.eg |

| Tyr β-C (CH₂) | ~37 | rsc.org |

Advanced NMR Techniques for Conformational Studies of this compound Self-Assemblies

Beyond basic structural elucidation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to study the three-dimensional structure and intermolecular interactions of this compound in self-assembled states, such as hydrogels. These experiments detect through-space correlations between protons that are close to each other, providing insights into the peptide's conformation and how individual molecules pack together. Such studies are crucial for understanding the driving forces behind self-assembly, including π-π stacking of the Fmoc groups and hydrogen bonding networks.

Spectroscopic and Diffraction Methods for Solid-State Characterization

The solid-state properties of this compound, particularly in its self-assembled fibrillar or crystalline forms, are investigated using a combination of spectroscopic and diffraction techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) is particularly informative. The presence of strong absorption bands in the range of 1620-1640 cm⁻¹ is indicative of β-sheet structures, which are common in the self-assembly of Fmoc-dipeptides. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the chiral organization and secondary structure of self-assembled peptides. For Fmoc-peptide assemblies, characteristic CD signals can indicate the formation of β-sheet structures and the chiral arrangement of the aromatic Fmoc groups. researchgate.netfrontiersin.org For instance, a strong negative band around 215-218 nm is often associated with β-sheets. frontiersin.org

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) provides information about the crystalline nature and packing of molecules in the solid state. The diffraction patterns of self-assembled this compound can reveal characteristic distances, such as the spacing between peptide chains within a β-sheet (around 4.7 Å) and the π-π stacking distance of the Fmoc groups (around 3.4 Å). acs.org

These techniques collectively provide a comprehensive picture of the molecular and supramolecular structure of this compound, which is essential for relating its chemical properties to its function in various applications.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the chiral environment and secondary structure of peptides in solution. nih.gov For Fmoc-protected peptides like this compound, the CD spectrum is typically characterized by signals arising from both the aromatic Fmoc group and the peptide backbone. researchgate.netresearchgate.net The aromatic chromophores of the Fmoc moiety, tyrosine, and phenylalanine contribute to the near-UV region (240–320 nm), providing information on their spatial orientation. plos.org

Analysis of related Fmoc-peptide systems shows that the far-UV region (190–240 nm) is indicative of the peptide's secondary structure. plos.org A negative band around 218-220 nm is often attributed to the presence of β-sheet structures, a common motif in the self-assembly of Fmoc-dipeptides. researchgate.netnih.gov The formation of these ordered structures, driven by intermolecular hydrogen bonding, leads to a distinct chiral supramolecular assembly that is readily detectable by CD spectroscopy. nih.gov The handedness and evolution of the self-assembly process can be monitored over time by observing changes in the CD signal. nih.gov

Table 1: Typical Circular Dichroism (CD) Spectral Features for Self-Assembled Fmoc-Peptides

| Wavelength Region | Typical Signal | Structural Interpretation |

|---|---|---|

| ~260-320 nm | Multiple peaks | Contributions from the Fmoc group's aromatic system. |

| ~218-220 nm | Negative minimum | Indicates the presence of β-sheet secondary structures. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups and probe the hydrogen-bonding patterns within the self-assembled structures of this compound. The analysis focuses primarily on the Amide I and Amide II bands, which are sensitive to the peptide backbone conformation. lew.ro

The Amide I band, located between 1600 and 1700 cm⁻¹, arises mainly from the C=O stretching vibrations of the peptide bond. lew.ro For related Fmoc-dipeptides, a peak at approximately 1615-1620 cm⁻¹ is characteristic of intermolecular β-sheet hydrogen bonding, while signals around 1650 cm⁻¹ suggest the presence of α-helical or random coil conformations. rsc.org The Amide II band, found between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations. The positions of these bands provide definitive evidence of the specific secondary structures adopted during self-assembly.

Table 2: Key FTIR Bands for the Analysis of Fmoc-Peptide Self-Assembly

| Band Name | Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance |

|---|---|---|---|

| Amide I | ~1620 | C=O Stretch | Indicates β-sheet formation. |

| Amide I | ~1650 | C=O Stretch | Suggests α-helix or random coil conformation. |

X-ray Diffraction (XRD) for Crystallinity and Molecular Packing Analysis

X-ray Diffraction (XRD) provides atomic-level detail on the molecular packing and crystallinity of self-assembled materials. For Fmoc-amino acids and dipeptides, XRD patterns of dried hydrogels (xerogels) often reveal key repeating distances within the assembled nanostructures. acs.org

Studies on the closely related Fmoc-Tyr have shown that different molecular arrangements can exist in the crystalline state versus the gel phase. mdpi.comrsc.org In the gel's fibrillar structures, the assembly is primarily driven by hydrogen bonding. mdpi.comrsc.org In contrast, the packing in single crystals can be dominated by π-π stacking interactions between the planar Fmoc groups. mdpi.comrsc.org XRD patterns of self-assembled Fmoc-dipeptide fibers typically show a characteristic reflection corresponding to the β-sheet arrangement (d-spacing of ~4.7 Å) and another related to the π-π stacking of aromatic rings. acs.org These findings suggest that the self-assembly of this compound is a hierarchical process involving both hydrogen bonding and aromatic interactions.

Microscopic Techniques for Morphological Investigation of Self-Assembled Structures

Microscopy is indispensable for visualizing the morphology of the hierarchical structures formed by the self-assembly of this compound, from the nanoscale fibers to macroscale networks.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)

SEM and the higher-resolution FE-SEM are used to study the surface topography of the self-assembled structures. rsc.org For Fmoc-peptide hydrogels, these techniques typically reveal a highly entangled, three-dimensional network of nanofibers. researchgate.netd-nb.info The images can show a variety of morphologies, including well-ordered spherical nanostructures, nanofibrils, and more complex, flower-like assemblies depending on the specific amino acid sequence and assembly conditions. rsc.orgresearchgate.net The fibrous networks observed are responsible for the hydrogel's ability to entrap large volumes of water, leading to the formation of a self-supporting gel.

Transmission Electron Microscopy (TEM)

TEM provides higher-resolution images of the individual nanostructures compared to SEM, allowing for the determination of their dimensions. TEM analysis of self-assembled Fmoc-dipeptides consistently shows the presence of long, ribbon-like or twisted fibrillar structures. researchgate.netnih.govacs.org These fibrils often have widths in the range of 3 to 50 nm and can be seen to bundle together to form larger fibers, which then constitute the network observed by SEM. researchgate.netnih.gov This hierarchical aggregation from initial fibrils to larger bundles is a key feature of the self-assembly process. acs.org

Optical Microscopy for Macro-Scale Morphological Observation

Table 3: Summary of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosyl-L-alanine |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Tyr | Tyrosine |

| Ala | Alanine |

| Phe | Phenylalanine |

| Fmoc-Tyr | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-tyrosine |

| Fmoc-Phe | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-phenylalanine |

| Fmoc-Ala-Ala | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-alanyl-L-alanine |

| Fmoc-RGD | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-arginyl-glycyl-L-aspartic acid |

| Boc-Tyr-Trp-OMe | tert-butyloxycarbonyl-L-tyrosyl-L-tryptophan methyl ester |

Reactivity, Mechanism, and Side Reaction Investigations in Fmoc Tyr Ala Oh Synthesis

Understanding Cleavage Reactions and By-Product Formation

The strategic use of protecting groups is fundamental to peptide synthesis. The removal of these groups, however, can be a source of impurities if not carefully controlled.